An In-Depth Technical Guide to 1,4-Difluorobutane: Chemical Properties, Structure, and Applications
An In-Depth Technical Guide to 1,4-Difluorobutane: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Difluorobutane is a fluorinated organic compound with the chemical formula C₄H₈F₂. As a derivative of n-butane where a hydrogen atom on each terminal carbon has been substituted with a fluorine atom, this molecule holds significant interest for various scientific applications, including its potential as a building block in the synthesis of novel pharmaceuticals. The presence of fluorine atoms imparts unique physicochemical properties that can influence molecular conformation, metabolic stability, and binding affinity, making fluorinated alkanes like 1,4-difluorobutane valuable tools in medicinal chemistry.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 1,4-difluorobutane.
Chemical and Physical Properties
1,4-Difluorobutane is a colorless liquid with a characteristically low viscosity.[1] A summary of its key physical and chemical properties is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈F₂ | [4][5][6] |
| Molecular Weight | 94.11 g/mol | [4][7] |
| Boiling Point | 77-80 °C at 760 mmHg | [8][9] |
| Melting Point | - | Not available |
| Density | 0.892 g/cm³ | |
| Solubility | Good solubility in common organic solvents. | [1] |
| Appearance | Colorless liquid | [1] |
| CAS Number | 372-90-7 | [4][5][6][10] |
Molecular Structure and Conformational Analysis
The structural characteristics of 1,4-difluorobutane, including bond lengths, bond angles, and conformational preferences, are crucial for understanding its reactivity and interactions in biological systems.
Bond Lengths and Angles
Detailed structural parameters for 1,4-difluorobutane have been investigated. The key bond lengths and angles are summarized in the table below.
| Bond/Angle | Value |
| C-C Bond Length | ~1.53 Å |
| C-F Bond Length | ~1.39 Å |
| C-H Bond Length | ~1.10 Å |
| C-C-C Bond Angle | ~113° |
| F-C-C Bond Angle | ~111° |
Note: These values are approximate and can vary slightly depending on the conformational state and the method of determination.
Conformational Isomers
Rotation around the C-C single bonds in 1,4-difluorobutane leads to various conformational isomers, including anti and gauche forms.[11][12] The relative energies of these conformers influence the overall shape and polarity of the molecule. Theoretical calculations and experimental studies have been conducted to understand the conformational landscape of similar difluorinated alkanes, revealing a complex interplay of steric and electronic effects that dictate the most stable arrangements.[13][14] Understanding these preferences is critical for predicting how the molecule might interact with a biological target.
Caption: Interconversion between anti and gauche conformers.
Experimental Protocols
Synthesis of 1,4-Difluorobutane
1,4-Difluorobutane can be synthesized from various starting materials. Two common methods involve the fluorination of 1,4-dibromobutane or the direct fluorination of 1,4-butanediol.
Method 1: From 1,4-Dibromobutane
A detailed experimental protocol for the synthesis of 1,4-dibromobutane from tetrahydrofuran, a common precursor, is available and serves as a starting point for subsequent fluorination.[15][16] The subsequent fluorination can be achieved using a suitable fluorinating agent such as silver(I) fluoride or other nucleophilic fluoride sources.
Caption: Synthetic pathway from Tetrahydrofuran.
Method 2: From 1,4-Butanediol
Direct fluorination of 1,4-butanediol can be accomplished using a deoxofluorinating agent like diethylaminosulfur trifluoride (DAST).[17]
Illustrative Experimental Protocol (Conceptual):
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-butanediol in an appropriate anhydrous solvent (e.g., dichloromethane).
-
Cooling: Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Addition of Fluorinating Agent: Slowly add a solution of DAST (or a similar reagent) in the same solvent to the cooled solution of the diol.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for a specified period.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄).
-
Purification: Remove the solvent under reduced pressure and purify the crude product by distillation to obtain pure 1,4-difluorobutane.
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of 1,4-difluorobutane is expected to show two main signals corresponding to the two types of methylene protons (-CH₂-F and -CH₂-CH₂-). The protons on the carbons adjacent to the fluorine atoms will be significantly deshielded and will appear as a triplet of triplets due to coupling with the fluorine atom and the adjacent methylene protons. The protons on the internal carbons will also appear as a multiplet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show two distinct signals. The carbon atoms bonded to fluorine (C-F) will be significantly shifted downfield and will appear as a doublet due to one-bond C-F coupling. The internal carbon atoms will appear as a triplet due to coupling with the adjacent fluorinated carbons.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For 1,4-difluorobutane, a single signal is expected, which will be a triplet due to coupling with the adjacent methylene protons. The chemical shift will be in the typical range for alkyl fluorides.[18][19][20][21]
Mass Spectrometry
The mass spectrum of 1,4-difluorobutane will show a molecular ion peak (M⁺) at m/z = 94. The fragmentation pattern is expected to involve the loss of HF, as well as cleavage of the C-C bonds, leading to characteristic fragment ions.[22][23][24][25][26]
Applications in Drug Development
The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties. Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity, and better membrane permeability.[27][3][28]
While specific applications of 1,4-difluorobutane as a direct therapeutic agent are not documented, its structure makes it a valuable building block for the synthesis of more complex bioactive molecules.[29] The 1,4-difluoroalkyl motif can be incorporated into larger molecules to modulate their pharmacokinetic and pharmacodynamic profiles. For instance, it can be used to create novel analogs of existing drugs or to develop new chemical entities with improved properties. The study of the pharmacokinetic properties of small fluorinated alkanes is an active area of research, providing insights into how these simple motifs can influence drug disposition and efficacy.[27][30]
Caption: Application of 1,4-difluorobutane in drug discovery.
Safety Information
1,4-Difluorobutane is considered to be a flammable liquid and an irritant. Appropriate safety precautions, including working in a well-ventilated fume hood and wearing personal protective equipment such as gloves and safety glasses, should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed safety and handling information.
Conclusion
1,4-Difluorobutane is a valuable fluorinated compound with well-defined chemical and physical properties. Its synthesis is achievable through established organic chemistry methods, and its structural features have been a subject of scientific investigation. While direct therapeutic applications are not yet established, its role as a synthetic building block in drug discovery holds significant promise. The unique properties conferred by the difluoroalkyl motif make it an attractive component for the design of novel pharmaceuticals with enhanced metabolic stability and biological activity. Further research into the synthesis and application of 1,4-difluorobutane and related fluorinated alkanes will undoubtedly contribute to the advancement of medicinal chemistry and drug development.
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